Cas no 61948-83-2 (5-Ethoxy-4-methoxy-2-nitrobenzoic acid)

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by its distinct ethoxy and methoxy functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro and carboxyl groups offer reactivity for further functionalization, while the alkoxy substituents influence its electronic and steric properties, enhancing selectivity in synthetic applications. The compound's well-defined structure and purity make it suitable for precise chemical transformations. It is commonly employed in research settings where controlled modification of aromatic systems is required. Proper handling is advised due to potential sensitivity to light and heat.
5-Ethoxy-4-methoxy-2-nitrobenzoic acid structure
61948-83-2 structure
Product Name:5-Ethoxy-4-methoxy-2-nitrobenzoic acid
CAS No:61948-83-2
MF:C15H13NO6
MW:303.266824483871
CID:525606
PubChem ID:4962728
Update Time:2026-04-29

5-Ethoxy-4-methoxy-2-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,5-ethoxy-4-methoxy-2-nitro-
    • 3-BENZYLOXY-4-METHOXY-6-NITRO-BENZOIC ACID
    • 5-Aethoxy-4-methoxy-2-nitro-benzoesaeure
    • 5-ethoxy-4-methoxy-2-nitro-benzoic acid
    • 5-Ethoxy-4-methoxy-2-nitrobenzoic acid
    • Inchi: InChI=1S/C10H11NO6/c1-3-17-9-4-6(10(12)13)7(11(14)15)5-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
    • InChI Key: HVTHICJFQQKQDW-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 303.07400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5

Experimental Properties

  • PSA: 101.58000
  • LogP: 3.40380

5-Ethoxy-4-methoxy-2-nitrobenzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Ethoxy-4-methoxy-2-nitrobenzoic acid Pricemore >>

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Additional information on 5-Ethoxy-4-methoxy-2-nitrobenzoic acid

Introduction to 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS No. 61948-83-2)

5-Ethoxy-4-methoxy-2-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 61948-83-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative, characterized by the presence of ethoxy, methoxy, and nitro substituents, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural configuration of this compound not only contributes to its reactivity but also influences its potential applications in drug development and chemical synthesis.

The nitrobenzoic acid core of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid plays a pivotal role in its chemical behavior. The nitro group, specifically located at the 2-position relative to the methoxy group, introduces electrophilic characteristics that facilitate various functionalization reactions. This feature is particularly useful in multi-step synthetic pathways where selective modifications are required. Additionally, the ethoxy and methoxy groups at the 5- and 4-positions, respectively, contribute to the compound's solubility profile and interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in nitroaromatic compounds due to their versatile applications in pharmaceuticals and agrochemicals. The nitro group can be readily reduced to an amine, which is a crucial step in the synthesis of many pharmacologically active agents. For instance, derivatives of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid have been investigated for their potential role in developing novel antimicrobial and anti-inflammatory agents. The presence of both ethoxy and methoxy groups enhances the compound's metabolic stability, which is a critical factor in drug design.

One of the most compelling aspects of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes involved in metabolic pathways. For example, studies have shown that derivatives of this compound can modulate the activity of cytochrome P450 enzymes, which are essential in drug metabolism. The ability to fine-tune the electronic properties of the molecule by altering substituent positions allows for the development of highly specific inhibitors with minimal off-target effects.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid and its derivatives. Preclinical studies have demonstrated that certain modifications can enhance binding affinity to biological receptors, leading to improved efficacy. Furthermore, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable drug synthesis. By optimizing synthetic routes to minimize waste and hazardous byproducts, researchers are paving the way for environmentally friendly production methods.

Another area where 5-Ethoxy-4-methoxy-2-nitrobenzoic acid has shown promise is in the development of diagnostic tools. The unique spectral properties of this compound make it suitable for use in high-throughput screening assays. By incorporating fluorescent tags or other detectable markers, researchers can rapidly identify bioactive molecules that interact with 5-Ethoxy-4-methoxy-2-nitrobenzoic acid. This approach has accelerated the discovery process in drug discovery pipelines and has led to several novel therapeutic candidates.

The chemical synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid involves several well-established methodologies that highlight its synthetic versatility. One common approach involves the nitration of ethyl 4-methoxystyrate followed by reduction and subsequent functionalization steps. These synthetic strategies have been refined over time to improve yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.

In conclusion, 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS No. 61948-83-2) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features, coupled with its reactivity and compatibility with green chemistry principles, make it an invaluable tool for scientists working on drug development and molecular innovation. As research continues to uncover new applications for this compound, its significance in advancing medical science is likely to grow even further.

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